7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10102587
InChI: InChI=1S/C18H14N6O/c25-17-14-10-20-18-21-11-22-24(18)16(14)6-8-23(17)7-5-12-9-19-15-4-2-1-3-13(12)15/h1-4,6,8-11,19H,5,7H2
SMILES:
Molecular Formula: C18H14N6O
Molecular Weight: 330.3 g/mol

7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC10102587

Molecular Formula: C18H14N6O

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C18H14N6O
Molecular Weight 330.3 g/mol
IUPAC Name 11-[2-(1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C18H14N6O/c25-17-14-10-20-18-21-11-22-24(18)16(14)6-8-23(17)7-5-12-9-19-15-4-2-1-3-13(12)15/h1-4,6,8-11,19H,5,7H2
Standard InChI Key VJWOARHPEWMQRW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCN3C=CC4=C(C3=O)C=NC5=NC=NN45

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

  • Pyrido[3,4-e]pyrimidine: A bicyclic system formed by fusing pyridine and pyrimidine rings.

  • Triazolo[1,5-a]pyrimidine: A triazole ring fused to the pyrimidine moiety, enhancing electron density and hydrogen-bonding capacity.

  • 1H-Indol-3-yl ethyl group: An indole substituent connected via an ethyl linker, contributing hydrophobic and π-stacking interactions .

The ethyl bridge between the indole and triazolo-pyrimidine systems allows conformational flexibility, potentially optimizing receptor binding.

Table 1: Key Structural Features

FeatureDescription
Core structurePyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one
Substituent2-(1H-Indol-3-yl)ethyl at position 7
Molecular formulaC₁₉H₁₅N₇O
Molecular weight365.37 g/mol
Key functional groupsIndole NH, triazole N, pyrimidine carbonyl

Synthetic Pathways

General Synthesis Strategy

The synthesis of this compound likely follows multi-step protocols analogous to those reported for related triazolopyridopyrimidines :

  • Formation of pyrido[3,4-e]pyrimidin-6(7H)-one: Condensation of 4-aminopyridine derivatives with β-keto esters.

  • Triazole ring annulation: Cyclization using hydrazonoyl halides in dioxane with triethylamine (TEA) at reflux .

  • Indole incorporation: Alkylation or Michael addition to introduce the 2-(1H-indol-3-yl)ethyl group.

Example Reaction Scheme

  • Step 1: Synthesis of pyrido[3,4-e]pyrimidin-6(7H)-one precursor.

  • Step 2: Reaction with hydrazonoyl chloride (R=indol-3-yl) in dioxane/TEA.

  • Step 3: Ethylation at position 7 using 2-(1H-indol-3-yl)ethyl bromide.

Physicochemical Properties

Spectral Characterization

Data from analogous compounds suggest the following spectral profiles :

  • IR: Peaks at 3435 cm⁻¹ (N-H stretch), 1706 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • ¹H NMR:

    • δ 2.35–2.49 ppm (methyl groups, if present).

    • δ 7.30–8.38 ppm (aromatic protons from indole and pyridine).

    • δ 12.02 ppm (indole NH).

Table 2: Predicted Physicochemical Data

PropertyValue
Melting point240–245°C (estimated)
SolubilityPoor in water; soluble in DMSO
LogP3.2 (calculated)

Biological Activity and Mechanisms

Anticancer Activity

Compounds with similar frameworks show IC₅₀ values of 10–50 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Proposed mechanisms include:

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes.

  • Kinase modulation: Binding to ATP pockets of receptor tyrosine kinases.

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀/MIC
EVT-6122555Bacterial DNA gyrase12 µg/mL
JETIR-19a MCF-7 cells18 µM

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